molecular formula C₇H₄D₃NO₃ B1157807 4-Aminosalicylic Acid-d3

4-Aminosalicylic Acid-d3

Cat. No.: B1157807
M. Wt: 156.15
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminosalicylic Acid-d3 is a deuterium-labeled stable isotope of 4-Aminosalicylic Acid (4-ASA, PAS), a compound historically used as a second-line antituberculosis agent . This high-purity chemical, with molecular formula C7H4D3NO3 and a molecular weight of 156.15 g/mol, is specifically designed for use in research and development . Its primary application is as an internal standard in quantitative mass spectrometry-based assays, where it enables the precise and accurate measurement of the non-labeled 4-aminosalicylic acid in complex biological matrices. This is critical for modern pharmacokinetic studies, drug metabolism research, and bioanalytical method development related to tuberculosis treatments . The deuterium atoms, typically located on the aromatic ring, provide a reliable mass shift that distinguishes it from the endogenous compound, thereby improving analytical specificity and reliability. Beyond its use in tuberculosis research, 4-Aminosalicylic Acid-d3 also finds value in studies investigating the drug's potential application in inflammatory bowel disease and its novel mechanisms of action, such as the disruption of folate metabolism in mycobacteria . Furthermore, ongoing research explores the formulation of 4-aminosalicylic acid in multi-component crystal and co-amorphous forms for advanced pulmonary drug delivery, areas where a labeled standard is indispensable for tracking and quantification . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₇H₄D₃NO₃

Molecular Weight

156.15

Synonyms

4-Amino-2-hydroxy-benzoic Acid-d3;  3-Hydroxy-4-carboxyaniline-d3;  4-ASA-d3;  4-Amino-2-hydroxybenzoic Acid-d3;  4-Carboxy-3-hydroxyaniline-d3;  Amino-PAS-d3;  Apacil-d3;  Apas-d3;  Deapasil-d3;  Entepas-d3;  Gabbropas-d3;  Monopass-d3;  NSC 2083-d3;  NSC 211698

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of 4-Aminosalicylic Acid-d3 and Related Compounds
Compound Molecular Formula Molecular Weight Key Substituents Primary Applications
4-Aminosalicylic Acid-d3 C₇D₃H₄NO₃ 156.154 -NH₂ at C4; -OH at C2; D at C2,3,5 Analytical internal standard
4-Aminosalicylic Acid (PAS) C₇H₇NO₃ 153.14 -NH₂ at C4; -OH at C2 Antitubercular therapy
5-Aminosalicylic Acid (Mesalamine) C₇H₇NO₃ 153.14 -NH₂ at C5; -OH at C3 Inflammatory bowel disease
Salicylic Acid C₇H₆O₃ 138.12 -OH at C2; -COOH at C1 Dermatology, anti-inflammatory
4-Hydroxybenzoic Acid C₇H₆O₃ 138.12 -OH at C4; -COOH at C1 Preservative precursor

Key Insights :

  • Positional Isomerism: The amino group’s position (C4 in PAS vs. C5 in Mesalamine) dictates therapeutic specificity. Mesalamine targets gut inflammation, while PAS inhibits Mycobacterium tuberculosis folate synthesis .

Pharmacological and Mechanistic Comparisons

Key Insights :

  • pH-Dependent Activity : Unlike salicylic acid (SA) derivatives, PAS lacks pH-dependent antimycobacterial effects, suggesting distinct molecular targets .
  • Antitumor Potency : Salicylanilide derivatives (e.g., SalPyr, SalBenz) exhibit cytostatic effects on HepG2 and U87 cells, surpassing PAS in potency .
Pigment Production in Cryptococcus Species

4-Aminosalicylic Acid uniquely induces pigment production in C. terreus, C. diffluens, and C. albidus, unlike other aminophenols that target C. neoformans. This property aids in fungal species identification .

Analytical Separation of Isomers

5-Aminosalicylic acid (Mesalamine) is a common impurity in PAS. Primesep 100 columns separate these isomers via cation-exchange and reversed-phase mechanisms, critical for quality control .

NMR Profiling of Conjugates

Conjugation of PAS with sodium alginate shifts NMR signals (e.g., C-3 GG from 71.5 ppm to 67.5 ppm), confirming covalent linkage and altered electronic environments .

Preparation Methods

Hydrogen-Deuterium Exchange

Hydrogen-deuterium (H-D) exchange is a widely used method for introducing deuterium into organic molecules. For 4-Aminosalicylic Acid-d3, this process involves exposing the parent compound to deuterium oxide (D₂O) under acidic or basic conditions. The reaction typically occurs at elevated temperatures (80–100°C) in the presence of catalysts such as platinum or palladium.

Mechanism and Conditions

  • Acidic Medium : Protons at the 2, 3, and 5 positions of the benzene ring undergo exchange with deuterium in D₂O when catalyzed by sulfuric acid-d₂ (D₂SO₄).

  • Basic Medium : Alkaline conditions (e.g., NaOD/D₂O) facilitate exchange at hydroxyl and amino groups, though this may lead to partial racemization.

Limitations

  • Incomplete deuterium incorporation at sterically hindered positions.

  • Risk of side reactions, including hydrolysis of the carboxylic acid group.

Direct Synthesis Using Deuterated Precursors

Direct synthesis routes employ deuterated starting materials to achieve site-specific labeling. This method avoids the randomness of H-D exchange and ensures higher isotopic purity.

Diazotization and Reduction

Adapted from the non-deuterated synthesis described in US Patent 2,445,242, this approach utilizes deuterated reagents:

  • Diazotization : 2-Amino-4-nitrobenzoic acid is dissolved in D₂SO₄ at 0–5°C, followed by the addition of sodium nitrite-d₃ (NaNO₂-d₃).

  • Hydrolysis : The diazonium salt is rapidly diluted in D₂O containing copper sulfate-d₄ (CuSO₄-d₄) and heated to 90–100°C to form 2-hydroxy-4-nitrobenzoic acid-d₃.

  • Reduction : The nitro group is reduced to an amino group using deuterium gas (D₂) and a palladium catalyst, yielding 4-Aminosalicylic Acid-d³.

Key Advantages

  • Position-specific deuterium labeling (2, 3, and 5 positions).

  • Scalability for industrial production.

Industrial-Scale Production Processes

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A representative workflow is outlined below:

Stage Conditions Deuterated Reagents
Diazotization0–5°C, D₂SO₄ solventNaNO₂-d₃, D₂SO₄
Hydrolysis90–100°C, CuSO₄-d₄ catalystD₂O, CuSO₄-d₄
Reduction25°C, 1 atm D₂, Pd/C catalystD₂ gas
PurificationRecrystallization (D₂O/EtOD mixture)Deuterated solvents

Yield Optimization

  • Temperature Control : Maintaining ≤5°C during diazotization prevents premature decomposition.

  • Catalyst Loading : 5% Pd/C achieves >95% reduction efficiency.

Purification Techniques

Recrystallization

Recrystallization from a deuterated solvent mixture (D₂O/ethanol-d₆) removes non-deuterated impurities. This step enhances isotopic purity to >98%.

Chromatographic Methods

  • Ion-Exchange Chromatography : Separates charged impurities using DEAE-cellulose columns eluted with NaOD buffers.

  • Preparative HPLC : C18 columns with acetonitrile-d₃/D₂O mobile phases achieve >99% chemical purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of proton signals at δ 6.3–7.1 ppm confirms deuterium incorporation.

  • ²H NMR : Peaks at δ 6.5–7.0 ppm verify isotopic labeling.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 159.1 (C₇H₄D₃NO₃).

  • Isotopic Purity : ≥99% deuterium enrichment confirmed by comparing D₃/D₂/D₁ ratios.

Challenges in Synthesis

  • Isotopic Dilution : Trace protons in reagents (e.g., D₂O with 99.5% D) reduce deuteration levels.

  • Cost Constraints : Deuterated reagents (e.g., D₂SO₄, ~$500/g) escalate production expenses.

  • Reaction Kinetics : Slower diffusion rates in deuterated solvents prolong synthesis times .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Aminosalicylic Acid-d3, and how is isotopic purity validated?

  • Methodological Answer : 4-Aminosalicylic Acid-d3 is synthesized via acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O or DCl). Isotopic purity (≥99% deuterium incorporation) is confirmed using nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals in the aromatic and amine regions indicates complete deuteration. Mass spectrometry (MS) further quantifies isotopic enrichment by comparing molecular ion peaks (e.g., m/z 156 for non-deuterated vs. m/z 159 for d3) .

Q. Which analytical techniques are optimal for quantifying 4-Aminosalicylic Acid-d3 in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity and minimizes matrix effects. Reverse-phase HPLC coupled with UV detection (λ = 280–300 nm) is also effective, leveraging the compound’s inherent absorbance. Calibration curves in deuterated PBS or plasma are critical for accuracy in pharmacokinetic studies .

Q. What safety protocols are essential for handling 4-Aminosalicylic Acid-d3 in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles. Dispose of waste via approved hazardous channels, as per SDS recommendations (e.g., incineration for organic deuterated compounds) .

Advanced Research Questions

Q. How does deuteration influence the crystal structure and thermodynamic stability of 4-Aminosalicylic Acid-d3 compared to its non-deuterated form?

  • Methodological Answer : X-ray crystallography reveals that deuteration alters hydrogen-bonding networks due to isotopic effects, potentially increasing lattice energy. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) compare melting points and decomposition profiles. For example, the d3 form may exhibit a 1–2°C shift in melting point and enhanced hygroscopicity in dioxane solvates .

Q. What experimental strategies resolve contradictions in solubility data for 4-Aminosalicylic Acid-d3 across studies?

  • Methodological Answer : Standardize solubility assays by controlling temperature (±0.1°C), solvent deuteration level, and agitation method (e.g., orbital shaking vs. sonication). Gravimetric analysis in deuterated solvents (e.g., D₂O, d6-DMSO) under inert atmospheres minimizes hydrolysis. Cross-validate results with PXRD to rule out polymorphic interference .

Q. How can stable isotope tracing methodologies track the metabolic fate of 4-Aminosalicylic Acid-d3 in vivo?

  • Methodological Answer : Administer 4-Aminosalicylic Acid-d3 orally or intravenously in model organisms, then collect plasma/urine samples. Use LC-MS to detect deuterium retention in metabolites (e.g., acetylated or glucuronidated derivatives). NMR (¹H-²H correlation spectroscopy) further maps metabolic pathways by identifying deuterium positions in excreted compounds .

Q. What role does 4-Aminosalicylic Acid-d3 play in NMR-based studies of protein-ligand interactions?

  • Methodological Answer : As a deuterated ligand, it reduces background signal in ¹H-NMR experiments. Titration studies with deuterated buffers (e.g., TRIS-d3) quantify binding constants via chemical shift perturbations. Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) cross-validate affinity measurements .

Key Research Challenges

  • Isotopic Exchange Artifacts : Ensure deuterium does not migrate during storage or analysis by validating stability via accelerated aging studies (40°C/75% RH for 6 months) .
  • Polymorph Control : Screen crystallization conditions (e.g., anti-solvent addition rates in dioxane/water) to isolate pure polymorphs for reproducible bioavailability studies .

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